molecular formula C18H13N3OS B076726 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol CAS No. 14295-46-6

1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol

Cat. No. B076726
CAS RN: 14295-46-6
M. Wt: 319.4 g/mol
InChI Key: YBEKDJHRAMRTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol, also known as Methyl Red, is a pH indicator dye commonly used in microbiology and biochemistry experiments. It is a red powder that turns yellow at pH 4.4 and below. Methyl Red is a synthetic compound that was first synthesized in 1891 by Emil Fischer.

Mechanism Of Action

1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red works by changing color in response to changes in pH. At a pH of 4.4 and below, 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red turns yellow due to the protonation of the azo nitrogen. At a pH of 6.2 and above, 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red turns red due to the deprotonation of the azo nitrogen.

Biochemical And Physiological Effects

1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red as a pH indicator include its high sensitivity to pH changes and its ability to produce a sharp color change. However, 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red has some limitations in lab experiments. It is not stable in the presence of strong oxidizing agents and can be affected by temperature changes.

Future Directions

There are several future directions for research on 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red. One area of research could be the development of new pH indicators that are more stable and have a wider pH range. Another area of research could be the use of 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red in the detection of other types of bacteria and microorganisms. Additionally, 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red could be used in the development of new diagnostic tests for urinary tract infections and other bacterial infections.

Synthesis Methods

The synthesis of 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red involves the reaction between 2-aminobenzothiazole and 2-naphthol. The reaction is catalyzed by sulfuric acid and results in the formation of 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red. The chemical equation for the synthesis of 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red is as follows:
2-aminobenzothiazole + 2-naphthol + H2SO4 → 1-[(6-1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphtholbenzothiazol-2-YL)azo]-2-naphthol + H2O

Scientific Research Applications

1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red is commonly used as a pH indicator in microbiology and biochemistry experiments. It is used to determine the pH of bacterial cultures and to identify bacteria that produce acidic end products during fermentation. 1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol Red is also used in the detection of urinary tract infections and in the analysis of food and beverage products.

properties

CAS RN

14295-46-6

Product Name

1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

1-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H13N3OS/c1-11-6-8-14-16(10-11)23-18(19-14)21-20-17-13-5-3-2-4-12(13)7-9-15(17)22/h2-10,22H,1H3

InChI Key

YBEKDJHRAMRTGE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C=CC4=CC=CC=C43)O

Other CAS RN

14295-46-6

Origin of Product

United States

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